

Application Notes and Protocols for GSK1904529A Inhibition of IGF-1R and IR

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Compound of Interest		
Compound Name:	GSK1904529A	
Cat. No.:	B1684703	Get Quote

These application notes provide a comprehensive overview of the biochemical and cellular activity of **GSK1904529A**, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). Detailed protocols for the determination of its inhibition constants (Ki) are provided for researchers in drug development and related scientific fields.

Introduction

GSK1904529A is a selective, orally active, and ATP-competitive small-molecule inhibitor of the IGF-1R and IR tyrosine kinases.[1][2] Dysregulation of the IGF-1R signaling pathway is a key factor in the development and progression of numerous cancers, making it a critical target for therapeutic intervention.[2] **GSK1904529A** has demonstrated antitumor activity by blocking receptor autophosphorylation and subsequent downstream signaling, which leads to cell cycle arrest.[2] A noteworthy characteristic of **GSK1904529A** is its time-dependent inhibition, which results in a slow establishment of the enzyme-inhibitor binding equilibrium. This necessitates specific considerations in the experimental design for the accurate determination of its inhibitory potency.

Data Presentation: Inhibition Constants

The inhibitory activity of **GSK1904529A** against IGF-1R and IR is summarized in the tables below. The apparent inhibition constants (Ki) were determined after extended incubation to account for the time-dependent nature of the inhibitor, while the half-maximal inhibitory concentrations (IC50) were determined using shorter incubation times.



Table 1: Apparent Inhibition Constants (Ki) for GSK1904529A

Target Kinase	Apparent Ki (nmol/L)
IGF-1R	1.6 ± 0.1
IR	1.3 ± 0.1

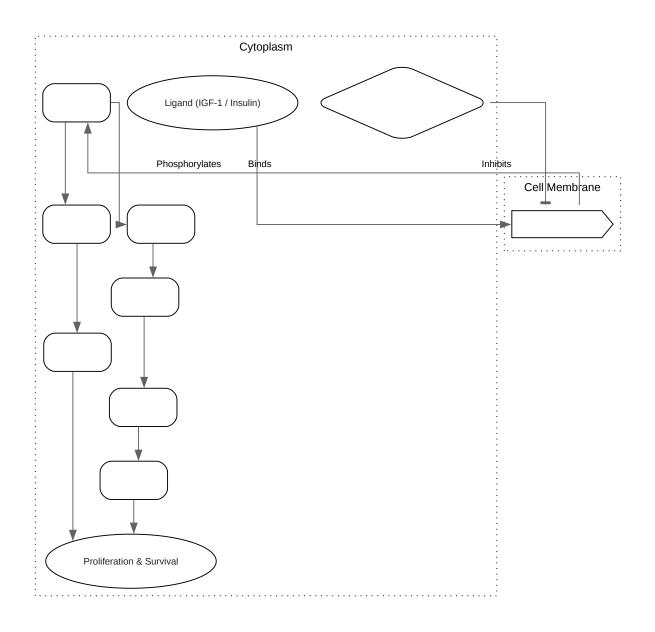
Table 2: Half-Maximal Inhibitory Concentrations (IC50) for GSK1904529A

Assay Type	Target	IC50 (nmol/L)
In Vitro Kinase Assay	IGF-1R	27 ± 10
IR	25 ± 11	
Cellular Autophosphorylation Assay	IGF-1R	22 ± 8
IR	19 ± 8	

Signaling Pathways

GSK1904529A exerts its biological effects by inhibiting the autophosphorylation of IGF-1R and IR, which are the initial steps in their signaling cascades. This blockade prevents the recruitment and phosphorylation of substrate proteins like Insulin Receptor Substrate (IRS), thereby inhibiting two major downstream pathways: the PI3K/AKT pathway, which is crucial for cell survival and proliferation, and the RAS/MAPK pathway, which is involved in cell growth and differentiation.[3][4][5]





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IGF-1R/IR Signaling Pathway Inhibition by GSK1904529A



Experimental Protocols Determination of Apparent Ki for GSK1904529A

This protocol is designed to determine the apparent inhibition constant (Ki) for a time-dependent inhibitor like **GSK1904529A** using an in vitro kinase assay with a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout. Due to the slow binding kinetics, an extended pre-incubation of the enzyme with the inhibitor is crucial.

Materials:

- Enzymes: Recombinant human IGF-1R (intracellular domain, e.g., amino acids 957-1367) and IR (intracellular domain, e.g., amino acids 979-1382), expressed as GST-tagged proteins.
- Substrate: Biotinylated peptide substrate (e.g., Biotin-aminohexyl-AEEEEYMMMMMKKKK-NH2).
- Inhibitor: GSK1904529A, dissolved in DMSO.
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA, and 1 mM CHAPS.
- ATP Solution: 10 μM ATP in assay buffer.
- Stop Solution: 33 mM EDTA in assay buffer.
- Detection Reagents: Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
- Plates: 384-well, low-volume, black assay plates.
- Plate Reader: TR-FRET capable plate reader.

Experimental Workflow Diagram:





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Workflow for Apparent Ki Determination of GSK1904529A

Procedure:

- Reagent Preparation:
 - Prepare serial dilutions of GSK1904529A in DMSO, and then dilute into the assay buffer.
 The final DMSO concentration in the assay should be kept constant (e.g., 1%).
 - Prepare the kinase solution (IGF-1R or IR) in the assay buffer to the desired final concentration (e.g., 0.5 nM).
 - Prepare a solution containing the biotinylated peptide substrate (e.g., 500 nM) and ATP (10 μM) in the assay buffer.
 - Prepare the stop solution containing EDTA.
 - Prepare the detection reagent mix containing the Europium-conjugated antibody and SA-APC in a suitable detection buffer.
- Assay Protocol:
 - $\circ~$ Add 1 μL of the diluted **GSK1904529A** or DMSO (for control wells) to the wells of the 384-well plate.
 - $\circ~$ Add 4 μL of the kinase solution to each well.

Methodological & Application





- Seal the plate and pre-incubate for 6 hours at room temperature to allow the inhibitor and enzyme to reach binding equilibrium.
- \circ Initiate the kinase reaction by adding 5 μ L of the substrate/ATP solution to each well.
- Seal the plate and incubate for 2 hours at room temperature.
- Stop the reaction by adding 5 μL of the stop solution to each well.
- Add 5 μL of the detection reagent mix to each well.
- Seal the plate, protect it from light, and incubate for 1 hour at room temperature.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

- Calculate the TR-FRET ratio for each well.
- Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
- Fit the data to a suitable dose-response curve to determine the IC50 value under these equilibrium conditions.
- Calculate the apparent Ki value using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay and the Km of the kinase for ATP. For timedependent inhibitors, this provides an apparent Ki that reflects the potency after prolonged incubation.

Note: The specific concentrations of enzyme, substrate, and ATP, as well as incubation times, may need to be optimized for the specific assay conditions and reagents used. It is recommended to first determine the Michaelis-Menten constant (Km) for ATP for each kinase under the assay conditions.



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